4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde
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Overview
Description
4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with an azetidine group, a chlorine atom, a methyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The azetidine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The pyrimidine ring can interact with nucleotide-binding sites, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide: Known for its anticonvulsant activity.
Azetidine and oxetane derivatives: Used in the synthesis of heterocyclic amino acids.
Uniqueness
4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the azetidine group with the pyrimidine ring and the presence of both chlorine and aldehyde functionalities make it a versatile compound for various applications .
Properties
Molecular Formula |
C9H10ClN3O |
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Molecular Weight |
211.65 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H10ClN3O/c1-6-11-8(10)7(5-14)9(12-6)13-3-2-4-13/h5H,2-4H2,1H3 |
InChI Key |
AKSFURJZVIELGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C=O)N2CCC2 |
Origin of Product |
United States |
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